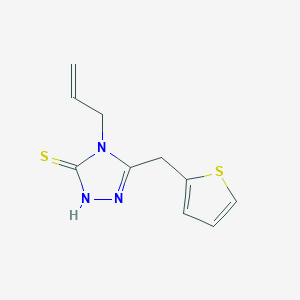

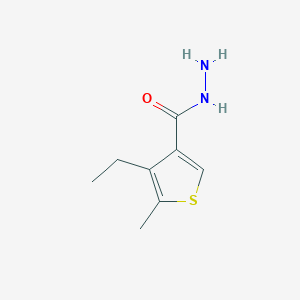

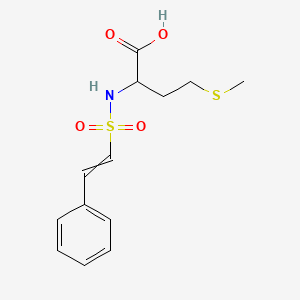

![molecular formula C5H5NO2 B1274894 3-Azabicyclo[3.1.0]hexane-2,4-dione CAS No. 5617-69-6](/img/structure/B1274894.png)

3-Azabicyclo[3.1.0]hexane-2,4-dione

Übersicht

Beschreibung

3-Azabicyclo[3.1.0]hexane-2,4-dione is a type of nitrogen-containing heterocycle . It’s a key structural feature found in a wide range of biologically active natural products, drugs, and agrochemicals .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione has made significant progress since 2010 . A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time . The key step was the photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.1.0]hexane-2,4-dione is characterized by a conformationally constrained bicyclic isostere for the piperidine motif . This core structure has been incorporated into the structure of various bioactive compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione include intramolecular cyclopropanation, metal-catalyzed oxidative cyclization of 1,6-enynes, and cyclopropanation of N-allylamino acid dimethylamides using Ti(II) reagents . In recent years, [3 + 2] cycloaddition process has been the most popular method to construct this cyclopropane ring of 3-azabicyclo[3.1.0]hexanes .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents . The compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Treatment of Pruritus

The 3-azabicyclo[3.1.0]hexane framework has been used in the development of potent μ opioid receptor antagonists for the treatment of pruritus .

Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)

The 3-azabicyclo[3.1.0]hexane framework has also been used in the development of ketohexokinase (KHK) inhibitors for the treatment of non-alcoholic fatty liver disease (NAFLD) .

Muscarinic Receptor Antagonist

The 3-azabicyclo[3.1.0]hexane framework has been used in the development of muscarinic receptor antagonists .

T-type Calcium Channel Inhibitor

The 3-azabicyclo[3.1.0]hexane framework has been used in the development of T-type calcium channel inhibitors .

Synthesis of Fluorinated Compounds

The decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity . Therefore, the 3-azabicyclo[3.1.0]hexane framework has been used in the synthesis of fluorinated compounds .

Zukünftige Richtungen

The synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . To match the increasing scientific and practical demands, it is still of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

Wirkmechanismus

Target of Action

3-Azabicyclo[3.1.0]hexane-2,4-dione is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . .

Mode of Action

The exact mode of action of 3-Azabicyclo[31It is known that the compound is involved in various synthetic approaches based on transition metal catalysis . These approaches include the synthesis of 3-Azabicyclo[3.1.0]hexane derivatives by three- and five-membered ring fusion, as well as numerous one-pot syntheses from acyclic precursors via tandem cyclizations .

Biochemical Pathways

The specific biochemical pathways affected by 3-Azabicyclo[31It is known that the compound is often present in various natural and synthetic biologically active compounds , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Azabicyclo[31It is known that similar compounds show strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%), while Caco-2 cell permeability ranged from 239 to 483 nm/s .

Result of Action

The specific molecular and cellular effects of 3-Azabicyclo[31It is known that similar compounds are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Azabicyclo[31It is known that the compound is used in various synthetic approaches that may be influenced by environmental factors .

Eigenschaften

IUPAC Name |

3-azabicyclo[3.1.0]hexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-4-2-1-3(2)5(8)6-4/h2-3H,1H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHQOPDGATRGDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.1.0]hexane-2,4-dione | |

CAS RN |

5617-69-6 | |

| Record name | 3-azabicyclo[3.1.0]hexane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do derivatives of 3-Azabicyclo[3.1.0]hexane-2,4-dione interact with the aromatase enzyme?

A1: Research has shown that certain derivatives, like 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a), act as inhibitors of the aromatase enzyme []. These inhibitors bind to the enzyme's active site, preventing the conversion of androgens to estrogens. This inhibition is evidenced by Type II difference spectra observed in studies with the aromatase enzyme [].

Q2: What makes some 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives more potent aromatase inhibitors than others?

A2: Structure-activity relationship (SAR) studies have revealed that modifications to the basic 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione structure can significantly impact inhibitory potency []. For example, introducing butyl or pentyl substituents to the nitrogen at position 3 dramatically increases the inhibitory activity against aromatase. Compounds 9e and 9f, with butyl and pentyl substituents respectively, exhibited approximately 100 times greater potency compared to the unsubstituted analogue and the known aromatase inhibitor aminoglutethimide []. Conversely, modifications to the para-amino group, such as alkylation or replacement with other functional groups, resulted in a complete loss of inhibitory activity against both aromatase and the cholesterol side chain cleavage (CSCC) enzyme [].

Q3: Are there alternative synthesis routes for specific 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives?

A3: Yes, efficient synthetic methods have been developed for specific derivatives. For instance, a new approach utilizing DBU-mediated endo-exo conversion has been reported for synthesizing ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate []. This specific derivative is a crucial intermediate in the synthesis of Trovafloxacin, highlighting the importance of optimized synthetic pathways for these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

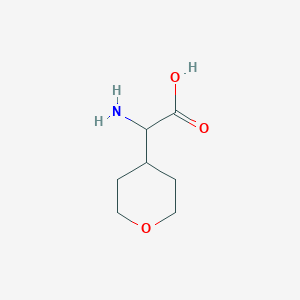

![[4-(Benzyloxy)-3-nitrophenyl]acetic acid](/img/structure/B1274817.png)

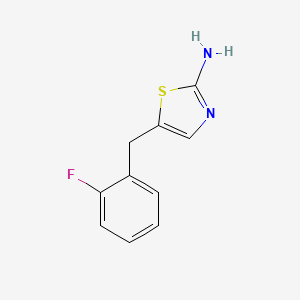

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

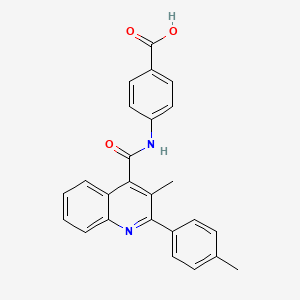

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274855.png)